molecular formula C23H19N3O4S B2511616 3-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 941977-06-6

3-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No. B2511616
CAS RN: 941977-06-6
M. Wt: 433.48
InChI Key: PHCXKLPVUFCZAE-VHXPQNKSSA-N
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Description

The compound 3-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide is a synthetic molecule that appears to be designed for potential pharmacological applications. It contains a 2,5-dioxopyrrolidinyl moiety, which is a common feature in several anticonvulsant agents, as well as a benzothiazole group, which is often found in compounds with various biological activities.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a library of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and related derivatives were synthesized through a coupling reaction using 2-(2,5-dioxopyrrolidin-1-yl)propanoic acid and substituted benzylamines in the presence of N,N-carbonyldiimidazole (CDI) . Although the exact synthesis of the compound is not detailed, similar synthetic strategies could potentially be employed, involving the coupling of a 2,5-dioxopyrrolidinyl moiety with a benzothiazole derivative.

Molecular Structure Analysis

The molecular structure of compounds with similar features has been characterized by spectral measurements such as IR, UV-Visible, 1H and 13C NMR, and supported by X-ray crystallography . These techniques would likely be applicable in analyzing the molecular structure of the compound , providing insights into its conformation and electronic properties.

Chemical Reactions Analysis

The compound's chemical reactivity could be inferred from related studies. Benzothiazole derivatives have been synthesized and evaluated for their anticonvulsant activities, and their reactivity in biological systems has been assessed . The 2,5-dioxopyrrolidinyl group is also a common feature in anticonvulsant drugs, suggesting that the compound may undergo metabolic transformations in vivo, which could be studied using human liver microsomes or other in vitro systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied, revealing interesting behaviors such as luminescence in solution and solid state, aggregation-enhanced emission, and multi-stimuli-responsive properties . The compound may also exhibit such properties, which could be investigated through photoelectron spectroscopy, SEM, TEM, and powder X-ray diffraction (PXRD) measurements. Additionally, the compound's solubility, stability, and reactivity in different environments could be explored to understand its potential as a pharmacological agent.

Scientific Research Applications

  • Antimicrobial Activity : A study explored the synthesis and antimicrobial activity of new pyridine derivatives, including benzothiazoles, which are structurally related to the compound . These compounds displayed variable and modest activity against certain strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

  • Synthesis Methods : Research focused on the synthesis methods for related compounds, such as benzothiazoles, has been conducted. This includes developing efficient, microwave-mediated synthesis methods for benzothiazole-based heterocycles, which are relevant for the synthesis of the compound (Darweesh, Mekky, Salman, & Farag, 2016).

  • Neuroleptic Activity : The synthesis and neuroleptic activity of benzamides, a category to which the compound belongs, have been investigated. These studies have aimed to identify potential neuroleptics and understand the relationship between structure and activity (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).

  • Anticonvulsant Agents : Research has been done on the design and synthesis of new hybrid anticonvulsants derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and related compounds. This research is relevant as it involves structural elements similar to the compound , contributing to the understanding of its potential pharmacological applications (Kamiński, Rapacz, Łuszczki, Latacz, Obniska, Kieć‐Kononowicz, & Filipek, 2015).

  • Cancer Research : The compound's structural analogs have been examined for their potential in cancer research, specifically targeting the vascular endothelial growth factor receptor-2 (VEGFR-2), a crucial factor in tumor angiogenesis (Borzilleri, Bhide, Barrish, D’arienzo, Derbin, Fargnoli, Hunt, Jeyaseelan, Kamath, Kukral, Marathe, Mortillo, Qian, Tokarski, Wautlet, Zheng, & Lombardo, 2006).

properties

IUPAC Name

3-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4S/c1-3-12-25-18-9-8-17(30-4-2)14-19(18)31-23(25)24-22(29)15-6-5-7-16(13-15)26-20(27)10-11-21(26)28/h1,5-9,13-14H,4,10-12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHCXKLPVUFCZAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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